
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Übersicht
Beschreibung
3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone, also known as 3-difluoromethyl-1-piperidin-3-ylmethanone, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, odorless, and non-flammable liquid, and is used as an intermediate in the synthesis of various organic compounds. 3-difluoromethyl-1-piperidin-3-ylmethanone is a versatile compound, with a range of properties that make it useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Agents
Piperidine derivatives have been explored for their potential as antiviral agents . They have shown promising results against a variety of viruses, including influenza and herpes simplex virus . The structural flexibility of piperidine allows for the synthesis of derivatives that can inhibit viral replication by targeting specific proteins involved in the viral life cycle.
Drug Discovery
The piperidine nucleus is a common feature in many pharmacologically active molecules. It is often incorporated into drug designs due to its ability to interact with biological targets. Piperidine derivatives are present in drugs across more than twenty classes, including analgesics, antihistamines, and antipsychotics .
Medicinal Chemistry
In medicinal chemistry, piperidine derivatives are valuable for constructing complex molecules with potential therapeutic effects. They serve as key intermediates in the synthesis of a wide range of medicinal agents . The difluoromethyl group in the compound could potentially increase the lipophilicity and metabolic stability of the molecule, making it a useful scaffold in drug design.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast due to their presence in alkaloids and synthetic drugs. They are used to study the interaction of drugs with receptors and enzymes, and to develop new therapies for diseases .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of piperidine derivatives help in understanding how structural changes in the molecule affect its biological activity. This is crucial for the rational design of new drugs with improved efficacy and reduced side effects .
In Silico Studies
In silico studies, including molecular docking and pharmacokinetic modeling, are essential for predicting the behavior of piperidine derivatives in biological systems. These studies can guide the synthesis of new derivatives with optimized properties for drug development .
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)10-4-2-6-16(8-10)12(17)9-3-1-5-15-7-9/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDTMNRHFFRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)
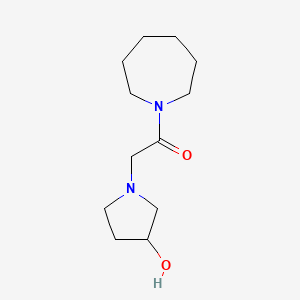
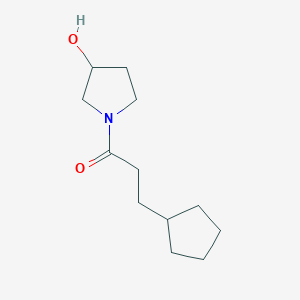
![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)
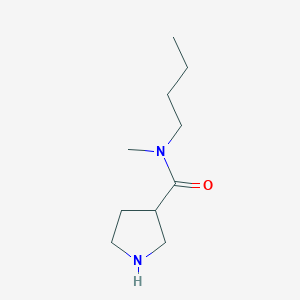
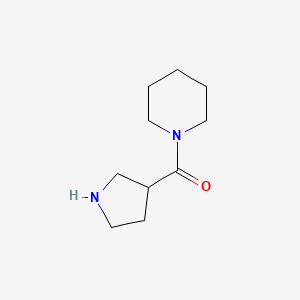



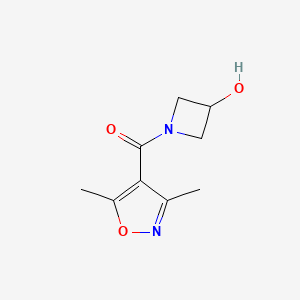
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)

